Signaling Pathway Inhibition: I-191's Unbiased Antagonism vs. GB88's Biased Profile
I-191 functions as a pure, unbiased antagonist across multiple PAR2 signaling pathways. In contrast, the commonly used antagonist GB88 is a pathway-selective 'biased' antagonist. GB88 inhibits Ca2+ release but paradoxically acts as an agonist, activating ERK1/2, RhoA, and cAMP pathways [1]. I-191, however, potently inhibits activation of all these pathways without showing any agonism [2]. For example, I-191 inhibits PAR2-induced ERK1/2 phosphorylation and RhoA activation, which GB88 fails to do . This is a critical differentiation for studies requiring complete suppression of PAR2-mediated cellular functions.
| Evidence Dimension | Functional antagonism of PAR2-mediated signaling pathways (ERK1/2, RhoA, cAMP) |
|---|---|
| Target Compound Data | Potent inhibition of PAR2-mediated ERK1/2 phosphorylation, RhoA activation, and inhibition of forskolin-stimulated cAMP accumulation. |
| Comparator Or Baseline | GB88: Inhibits Ca2+ release but acts as an agonist for ERK1/2, RhoA, and cAMP pathways. |
| Quantified Difference | I-191 is a pure antagonist, whereas GB88 is a biased agonist for these pathways. |
| Conditions | Human cancer cells (HT29, MDA-MB-231) and recombinant systems. |
Why This Matters
Selection of I-191 over GB88 is essential for experiments requiring complete, unbiased blockade of PAR2 signaling, preventing confounding off-target pathway activation.
- [1] Suen JY, Cotterell A, Lohman RJ, et al. Pathway-selective antagonism of proteinase activated receptor 2. Br J Pharmacol. 2014 Sep;171(17):4112-24. View Source
- [2] Jiang Y, Yau MK, Lim J, et al. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells. J Pharmacol Exp Ther. 2018 Feb;364(2):246-257. View Source
